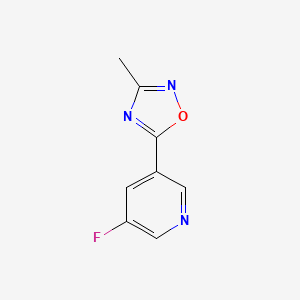
5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Activity
Oxadiazoles, including derivatives related to "5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole," have been studied for their herbicidal activity. For instance, novel compounds with oxadiazole rings have shown moderate to high levels of activity against various weeds, suggesting potential applications in agriculture for weed control (Tajik & Dadras, 2011).
Antimicrobial and Anticancer Agents
Oxadiazole analogues have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives have demonstrated selective anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer, highlighting their potential as therapeutic agents (Ahsan & Shastri, 2015). Additionally, oxadiazole derivatives have shown significant antibacterial and antifungal properties, indicating their usefulness in addressing microbial infections (Parikh & Joshi, 2014).
Antitubercular Activity
The antimicrobial evaluation of oxadiazole derivatives includes their activity against tuberculosis-causing bacteria. Some compounds have been found to possess good antitubercular activity, supporting their potential development as antitubercular agents (Shingare et al., 2018).
Corrosion Inhibition
Oxadiazole derivatives have been assessed for their ability to inhibit corrosion in metals, demonstrating potential applications in industrial maintenance and the protection of infrastructure (Ammal et al., 2018).
Organic Light Emitting Diodes (OLEDs)
Research into the applications of oxadiazole derivatives in materials science has identified their potential use in the development of efficient organic light-emitting diodes (OLEDs). Specific oxadiazole-based compounds have been synthesized and shown to contribute to low efficiency roll-off in OLEDs, indicating their utility in improving the performance of these devices (Jin et al., 2014).
Propiedades
IUPAC Name |
5-(5-fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUKCNPPPINIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine,trifluoroacetatesalt](/img/structure/B2999481.png)
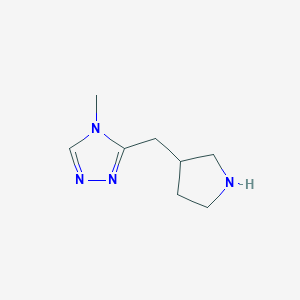
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2999483.png)
![Methyl 5-[(3,4-dichlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2999484.png)
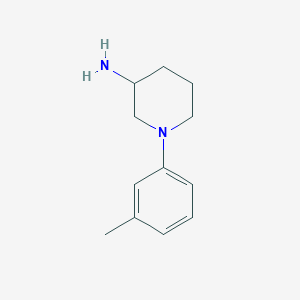
![1-(Azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2999487.png)
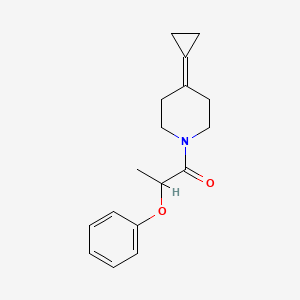
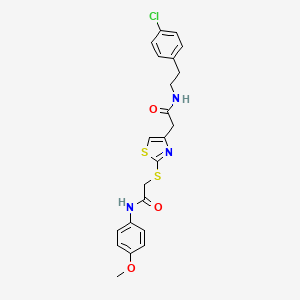
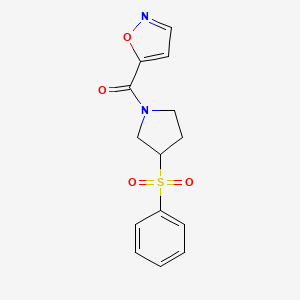
![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)
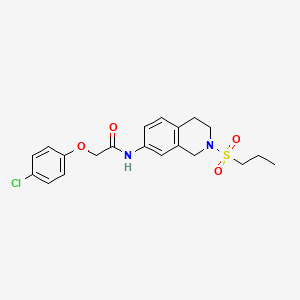
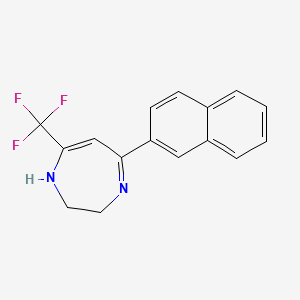
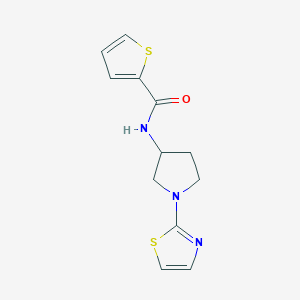
![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)
